
Methyl Clonazepam
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of RO-054082 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. general methods in organic synthesis, such as nucleophilic substitution and catalytic hydrogenation, are likely employed. Industrial production methods would involve scaling up these reactions under controlled conditions to ensure purity and yield .
Analyse Chemischer Reaktionen
RO-054082 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Gruppe von Atomen durch ein anderes.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Methyl clonazepam functions primarily as a sedative and anticonvulsant. It has been shown to effectively reduce locomotor activity and is used in the management of seizure disorders, anxiety, and panic disorders. Its mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition.
Clinical Applications
- Anticonvulsant Therapy
- Anxiety and Panic Disorders
-
Antiparasitic Potential
- Recent studies have explored this compound derivatives for their antiparasitic activity against schistosomiasis. Research demonstrated that certain modified derivatives exhibited antischistosomal effects without significant sedative properties, suggesting potential for therapeutic applications beyond traditional uses .
Case Study 1: Clonazepam Overdose
A 25-year-old male with chronic liver disease ingested multiple clonazepam tablets leading to severe sedation and liver dysfunction. This case highlights the importance of cautious prescribing in patients with pre-existing liver conditions, as benzodiazepines can exacerbate hepatic issues .
Case Study 2: Clonazepam-Induced Liver Dysfunction
In another case involving a 50-year-old male with chronic health issues, initiation of clonazepam therapy resulted in aggravated liver function and lipid profiles. Following discontinuation of the drug, his liver function improved significantly within a week, underscoring the need for careful monitoring when prescribing benzodiazepines to patients with existing liver dysfunction .
Research Findings
Recent research has focused on modifying the structure of this compound to enhance its therapeutic index while minimizing side effects such as sedation. A study synthesized 18 derivatives with structural modifications at various positions on the benzodiazepine ring system. Notably, two compounds demonstrated potent antischistosomal activity comparable to this compound but with reduced sedative effects in animal models .
Comparative Data Table
Application | Indication | Mechanism |
---|---|---|
Anticonvulsant | Seizure disorders | GABA-A receptor modulation |
Anxiety Disorders | Panic disorder | Sedative effects |
Antiparasitic Therapy | Schistosomiasis | Targeting parasite receptors |
Wirkmechanismus
The mechanism of action of RO-054082 involves its binding to specific receptors, which triggers a cascade of molecular events. These events can include changes in gene expression, protein activation, and alterations in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but its high binding affinity suggests a significant impact on receptor-mediated processes .
Vergleich Mit ähnlichen Verbindungen
RO-054082 kann mit anderen Verbindungen verglichen werden, die ähnliche Rezeptorbindungseigenschaften aufweisen. Einige dieser ähnlichen Verbindungen umfassen:
RO-5028442: Bekannt für seinen Einsatz in Studien zu autistischen Störungen.
Andere Benzodiazepin-Rezeptor-Liganden: Diese Verbindungen teilen ähnliche Bindungsaffinitäten und werden in verschiedenen pharmakologischen Studien verwendet
Biologische Aktivität
Methyl clonazepam (MCLZ), a derivative of clonazepam, is a benzodiazepine that exhibits notable biological activity, particularly in the context of antiparasitic effects and modulation of GABA-A receptor activity. This article reviews the existing literature on MCLZ, focusing on its pharmacological mechanisms, biological evaluations, and potential therapeutic applications.
This compound primarily acts as a positive allosteric modulator of GABA-A receptors. By enhancing the frequency of chloride ion channel opening, it leads to hyperpolarization of neurons, thereby reducing neuronal excitability. This mechanism underlies its sedative and anxiolytic properties, similar to other benzodiazepines like clonazepam .
Key Mechanisms:
- GABA-A Receptor Modulation : MCLZ increases GABA-A receptor activity, which is crucial for its sedative effects.
- Calcium Channel Interaction : Recent studies indicate that MCLZ also interacts with transient receptor potential (TRP) channels in schistosomes, leading to increased intracellular calcium levels and subsequent muscle contraction in these parasites .
Biological Activity and Antiparasitic Effects
MCLZ has been studied for its antischistosomal activity , demonstrating effectiveness against Schistosoma species. The drug's ability to induce rapid calcium influx in schistosomes suggests a unique mechanism distinct from traditional GABAergic actions seen in mammalian systems. This characteristic makes MCLZ a candidate for developing non-sedating antiparasitic agents .
Research Findings:
- In Vitro Studies : In laboratory settings, MCLZ has shown significant efficacy against adult schistosomes. Modifications at the C3 position of MCLZ have led to the development of derivatives that retain antiparasitic activity while reducing sedative effects .
- Case Studies : Clinical trials have indicated that MCLZ can be curative in human schistosomiasis cases, although central nervous system side effects have limited its broader application .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that specific modifications to the MCLZ structure can enhance its biological activity while minimizing adverse effects. For instance, derivatives such as MYM-III-10 and MYM-V-56, which feature alterations at the C3 position, maintain significant antiparasitic efficacy with reduced sedation compared to MCLZ .
Compound | Antiparasitic Activity | Sedative Effects | Notable Modifications |
---|---|---|---|
This compound | High | Moderate | C3 methyl group |
MYM-III-10 | Moderate | Low | C3 modification |
MYM-V-56 | High | Low | C3 modification |
Clinical Implications
The potential applications of MCLZ extend beyond its traditional use as a sedative. Its antiparasitic properties open avenues for treating schistosomiasis and potentially other parasitic infections. The ongoing research into derivatives aims to maximize therapeutic benefits while minimizing CNS-related side effects.
Case Study Example:
A clinical trial involving patients with schistosomiasis demonstrated that MCLZ could effectively reduce parasite load without significant sedation when used in modified formulations .
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVBJJDUDXZLTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203777 | |
Record name | Methylclonazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5527-71-9 | |
Record name | ID 690 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005527719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylclonazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLCLONAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89WG8CN9AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.